3,4,5-triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Description
3,4,5-Triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound with the molecular formula C21H28N2O6S. It is a sulfonamide derivative, characterized by the presence of three ethoxy groups on the benzene ring and a sulfamoylphenyl group attached to the benzamide moiety .
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S/c1-4-27-18-13-16(14-19(28-5-2)20(18)29-6-3)21(24)23-12-11-15-7-9-17(10-8-15)30(22,25)26/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,24)(H2,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGHWINMPXHSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4,5-triethoxybenzoic acid and 4-sulfamoylphenylethylamine.
Amide Bond Formation: The carboxylic acid group of 3,4,5-triethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide (NaOEt) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3,4,5-tricarboxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.
Reduction: Formation of 3,4,5-triethoxy-N-[2-(4-aminophenyl)ethyl]benzamide.
Substitution: Formation of derivatives with different substituents replacing the ethoxy groups.
Scientific Research Applications
3,4,5-Triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases due to its sulfonamide moiety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Receptor Modulation: The compound may bind to receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a chloro and methoxy group instead of ethoxy groups.
Uniqueness
3,4,5-Triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to the presence of three ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance its solubility and ability to interact with specific molecular targets compared to its methoxy or chloro analogs .
Biological Activity
3,4,5-triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound with the molecular formula C21H28N2O6S. It belongs to the class of sulfonamide derivatives and is characterized by the presence of three ethoxy groups attached to a benzene ring and a sulfamoylphenyl group linked to a benzamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit key enzymes by blocking their active sites. This mechanism is similar to that observed in other sulfonamide compounds which inhibit bacterial enzymes like dihydropteroate synthetase, crucial for folic acid synthesis.
- Receptor Modulation : The compound may bind to cell surface receptors, influencing signal transduction pathways and cellular responses. This interaction can lead to altered cellular behavior, potentially impacting processes such as inflammation and tumor growth.
Research Findings
Several studies have investigated the biological effects of this compound:
Case Studies
- Inhibition of Dihydrofolate Reductase (DHFR) : A related study on benzamide derivatives demonstrated that certain compounds could inhibit DHFR activity, leading to reduced cell proliferation in cancer models. Although specific data on this compound is lacking, its structural characteristics suggest it may exhibit similar inhibitory effects .
- Protective Agents Against Xenotoxic Agents : Benzamide derivatives have been studied for their protective roles against xenotoxic agents in human cells. While direct evidence for this compound is not available, these findings highlight the potential for this compound to offer cellular protection in toxic environments .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential enzyme inhibitor; anti-inflammatory |
| 3,4,5-Trimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | Similar structure with methoxy groups | Known DHFR inhibitor; anticancer properties |
| 4-Methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide | Contains a methoxy group | Antibacterial activity through enzyme inhibition |
Q & A
Basic Research Questions
What are the recommended synthetic routes for 3,4,5-triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Esterification: Introduce ethoxy groups to the benzamide core under reflux with ethanol and a catalytic acid (e.g., H₂SO₄).
Amide Coupling: React 3,4,5-triethoxybenzoyl chloride with 2-(4-sulfamoylphenyl)ethylamine using a coupling agent like EDC/HOBt in anhydrous DCM.
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Optimization Tips:
- Temperature Control: Maintain <50°C during coupling to minimize side reactions.
- Solvent Choice: Anhydrous DCM improves coupling efficiency compared to THF .
- Catalyst Screening: Test alternatives like DMAP for esterification yield improvement.
How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
Key characterization methods include:
- NMR Spectroscopy: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm ethoxy, sulfamoyl, and amide groups (e.g., δ 1.3 ppm for ethoxy CH₃, δ 7.8 ppm for sulfonamide protons) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~463.5 Da).
- HPLC Purity Analysis: C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
- LogP Measurement: Shake-flask method (predicted LogP ~3.2) indicates moderate lipophilicity .
What in vitro models are recommended for initial pharmacological screening of this compound?
Methodological Answer:
- Anticancer Activity: Use MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination over 48–72 hours. Include positive controls like doxorubicin .
- Antimicrobial Screening: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Enzyme Inhibition: Test COX-2 or kinase inhibition via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
Advanced Research Questions
How can researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time (e.g., 10% FBS in RPMI-1640 for cytotoxicity).
- Validate Target Engagement: Use SPR (Surface Plasmon Resonance) to directly measure binding affinity to proposed targets (e.g., kinases) .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets from independent studies, adjusting for batch effects .
What experimental strategies elucidate the molecular targets and mechanisms of action?
Methodological Answer:
- Proteome Profiling: Employ affinity-based pulldown with biotinylated analogs, followed by LC-MS/MS to identify interacting proteins .
- CRISPR Knockout Screens: Generate isogenic cell lines lacking suspected targets (e.g., EGFR or PI3K) to assess activity loss.
- Molecular Dynamics Simulations: Model ligand-receptor interactions (e.g., with Autodock Vina) to predict binding modes and guide mutagenesis studies .
How to conduct structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
- Core Modifications: Synthesize derivatives with methoxy (instead of ethoxy) or substituted sulfamoyl groups. Compare activities using the table below:
| Structural Variation | Biological Activity Change | Reference |
|---|---|---|
| Methoxy instead of ethoxy groups | Reduced lipophilicity; ↓ IC₅₀ | |
| Halogenated sulfamoyl substituents | Enhanced antimicrobial activity |
- Statistical Modeling: Use QSAR tools (e.g., MOE) to correlate descriptors (e.g., polar surface area) with activity .
What analytical techniques address stability and degradation challenges during storage?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (60°C), UV light, and hydrolytic conditions (pH 1–13). Monitor via:
- Storage Recommendations: Lyophilize and store at -20°C under argon to prevent oxidation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
